molecular formula C30H21F3N2O4 B301407 4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione

4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione

Cat. No. B301407
M. Wt: 530.5 g/mol
InChI Key: PWNNUPUIWCNEBZ-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione, also known as BF-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazolidinediones and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione inhibits the activity of COX-2 by binding to its active site and blocking the production of prostaglandins. This mechanism of action has been confirmed by various biochemical and structural studies. In addition, 4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione has been found to exhibit selective inhibition of COX-2 over COX-1, which is an important feature for its potential therapeutic applications.
Biochemical and Physiological Effects:
4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its COX-2 inhibitory activity, 4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. These effects have been attributed to its ability to modulate various signaling pathways and gene expression profiles.

Advantages and Limitations for Lab Experiments

4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione has several advantages for lab experiments. It is a highly specific inhibitor of COX-2, which makes it a valuable tool for studying the role of this enzyme in various biological processes. In addition, 4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione has been found to exhibit minimal toxicity and side effects, which makes it a safe and reliable compound for use in lab experiments. However, one of the limitations of 4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione is its low solubility in aqueous solutions, which may limit its use in certain experimental setups.

Future Directions

There are several potential future directions for scientific research on 4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione. One area of interest is its potential therapeutic applications in various inflammatory conditions such as arthritis, cancer, and cardiovascular disease. Another area of interest is its potential as a tool for studying the role of COX-2 in various biological processes. In addition, there is a need for further studies on the safety and toxicity of 4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione, as well as its pharmacokinetics and pharmacodynamics in vivo. Overall, 4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione is a promising compound with a range of potential applications in scientific research.

Synthesis Methods

The synthesis of 4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione involves the reaction of 2,4-bis[(2-fluorobenzyl)oxy]benzaldehyde with 4-fluorophenylhydrazine in the presence of a catalyst such as acetic acid. The resulting intermediate is then treated with a base such as sodium hydroxide to yield the final product. This synthesis method has been optimized to produce high yields of pure 4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione with minimal impurities.

Scientific Research Applications

4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. Inhibition of COX-2 has been shown to have therapeutic potential in the treatment of various inflammatory conditions such as arthritis, cancer, and cardiovascular disease.

properties

Product Name

4-{2,4-Bis[(2-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione

Molecular Formula

C30H21F3N2O4

Molecular Weight

530.5 g/mol

IUPAC Name

(4Z)-4-[[2,4-bis[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C30H21F3N2O4/c31-22-10-12-23(13-11-22)35-30(37)25(29(36)34-35)15-19-9-14-24(38-17-20-5-1-3-7-26(20)32)16-28(19)39-18-21-6-2-4-8-27(21)33/h1-16H,17-18H2,(H,34,36)/b25-15-

InChI Key

PWNNUPUIWCNEBZ-MYYYXRDXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)F)OCC5=CC=CC=C5F)F

SMILES

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F)OCC5=CC=CC=C5F)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F)OCC5=CC=CC=C5F)F

Origin of Product

United States

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